
meCgPPh Pd G3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2’-amino-1,1’-biphenyl)palladium(II) methanesulfonate meCgPPh Pd G3 , is a palladium-based catalyst. It is air and moisture sensitive and is primarily used in various cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meCgPPh Pd G3 involves the coordination of palladium with the ligand (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2’-amino-1,1’-biphenyl). The reaction typically occurs under controlled conditions to prevent exposure to air and moisture, which can degrade the compound .
Industrial Production Methods: In industrial settings, this compound is often produced in bulk using high-throughput methods. ChemBeads, which are chemical-coated glass beads, are used to improve the flowability and uniformity of the compound, making it suitable for automated solid dispensing and high-throughput experimentation .
Chemical Reactions Analysis
Types of Reactions: meCgPPh Pd G3 is involved in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, a solvent, and specific temperature conditions. The palladium catalyst facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Major Products: The major products formed from these reactions are often complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
meCgPPh Pd G3 is widely used in scientific research due to its versatility and high reactivity. Its applications include:
- Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions .
- Biology: Facilitates the formation of biologically active compounds .
- Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
- Industry: Used in the production of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of meCgPPh Pd G3 involves the stabilization of the palladium center by the ligand, which enhances its reactivity and selectivity. The palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the reactants and promoting the transfer of electrons .
Comparison with Similar Compounds
- cataCXium® A Pd G3
- cataCXium® P Pd G3
- cataCXium® S Pd G3
Uniqueness: meCgPPh Pd G3 is unique due to its high stability and reactivity under various conditions. Its third-generation design incorporates improvements that optimize its catalytic properties, making it more efficient and selective compared to earlier versions .
Biological Activity
The compound meCgPPh Pd G3 , scientifically known as [(1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a palladium-based catalyst that has garnered attention for its applications in various chemical reactions, particularly in the pharmaceutical and fine chemicals industries. This article explores its biological activity, focusing on its catalytic properties and potential therapeutic applications.
Chemical Formula : C29H34NO6PPdS
Molecular Weight : 623.06 g/mol
Structure : The compound features a palladium center coordinated to a phosphine ligand, which is crucial for its reactivity in catalyzing cross-coupling reactions.
Biological Activity Overview
The biological activity of this compound primarily stems from its role as a catalyst in various organic transformations. Its effectiveness in catalyzing reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling has implications for the synthesis of biologically active compounds.
Table 1: Summary of Biological Activities
Case Study 1: Catalytic Efficiency
A study published in Angewandte Chemie demonstrated that this compound exhibited high catalytic efficiency in the amination of heteroaryl chlorides. The ligand's unique structure allowed for unprecedented scope in reaction conditions, leading to significant yields of the desired products. The study highlighted the importance of ligand design in enhancing palladium catalysis .
Mechanistic Insights
The catalytic mechanism of this compound involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with an organometallic reagent (e.g., boronic acid). The final step is reductive elimination, which regenerates the palladium catalyst and releases the coupled product. This mechanism is crucial for understanding how modifications to the ligand can influence reactivity and selectivity.
Properties
Molecular Formula |
C29H34NO6PPdS |
---|---|
Molecular Weight |
662.0 g/mol |
IUPAC Name |
methanesulfonate;palladium(2+);2-phenylaniline;(1R,3S)-1,3,5,7-tetramethyl-2-phenyl-4,6,9-trioxa-2-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H21O3P.C12H10N.CH4O3S.Pd/c1-13-10-14(2)18-16(4,17-13)19-15(3,11-13)20(14)12-8-6-5-7-9-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h5-9H,10-11H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1/t13?,14-,15+,16?,20?;;; |
InChI Key |
BIJGQELPKLBCGJ-OAILJLFKSA-M |
Isomeric SMILES |
C[C@]12CC3(C[C@](P1C4=CC=CC=C4)(OC(O2)(O3)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Canonical SMILES |
CC12CC3(OC(O1)(OC(C2)(P3C4=CC=CC=C4)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.